3-(4-aminophenyl)-N-cyclopropylpropanamide

Vue d'ensemble

Description

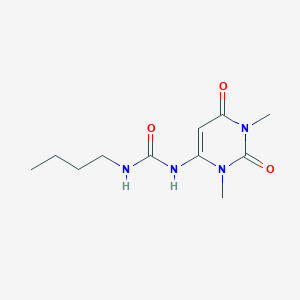

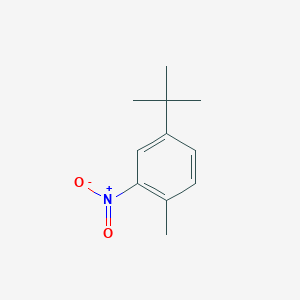

3-(4-aminophenyl)-N-cyclopropylpropanamide is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Advanced Oxidation Processes for Compound Degradation

Advanced Oxidation Processes (AOPs) have been extensively researched for the degradation of various compounds, including pharmaceuticals like acetaminophen, highlighting their potential for environmental remediation and the study of degradation pathways and by-products. Such processes could be relevant in the study of "3-(4-aminophenyl)-N-cyclopropylpropanamide" for understanding its environmental impact and degradation mechanisms (Qutob et al., 2022).

Synthetic Opioid Research

Research on non-fentanil novel synthetic opioids, including the chemistry and pharmacology of N-substituted benzamides and acetamides, offers insights into the medical and pharmacological potential of related compounds. This might suggest avenues for the exploration of "this compound" in similar contexts (Sharma et al., 2018).

Biomarker Analysis for Cancer Assessment

Studies on biomarkers like N-deoxyguanosine-C8-4-aminobiphenyl have contributed significantly to the assessment of cancer risk, utilizing compounds related to 4-aminophenyl structures. Research into such biomarkers can inform the development and application of "this compound" in oncology or toxicology (Chen et al., 2018).

Dietary Content and Toxicity Reduction

Efforts to reduce the dietary content and toxicity of compounds such as acrylamide could be analogous to safety and toxicity studies necessary for "this compound," especially regarding its handling, use, and potential for human exposure (Friedman et al., 2003).

Pharmacological Reviews

Pharmacological reviews of existing drugs provide comprehensive insights into drug mechanisms, applications, and therapeutic roles, which are crucial in understanding the potential medical applications of new compounds like "this compound" (Luzi & Pozza, 1997).

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with proteins involved in the evolutionary cycle of certain pathogens, such asTrypanosoma cruzi .

Mode of Action

It’s suggested that similar compounds may act on the active site of certain receptors, establishing a stable complex with the target . This interaction could lead to changes in the target’s function, potentially inhibiting its activity.

Biochemical Pathways

Similar compounds have been shown to affect the proteins of the evolutionary cycle ofT. cruzi, suggesting that it may interfere with the life cycle of this pathogen .

Pharmacokinetics

Similar compounds have been shown to present an alignment between permeability and hepatic clearance, although they present low metabolic stability . This suggests that the compound may be readily absorbed and metabolized in the body, affecting its bioavailability.

Result of Action

Similar compounds have been shown to inhibit parasite proliferation in infected cell cultures . This suggests that the compound may have potential antiparasitic effects.

Analyse Biochimique

Biochemical Properties

3-(4-aminophenyl)-N-cyclopropylpropanamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes involved in metabolic pathways, including those responsible for amino acid synthesis and degradation. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, thereby influencing their catalytic activity. For instance, it has been observed to inhibit certain enzymes by forming stable complexes, which can alter the enzyme’s function and affect overall metabolic processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can alter cellular metabolism by impacting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound has been found to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation and subsequent signal transduction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and loss of activity . In vitro and in vivo studies have also demonstrated that the long-term effects of this compound on cellular function can vary, with some cells exhibiting adaptive responses to prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and other adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen . Additionally, high doses of this compound can result in toxic effects, such as liver and kidney damage, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to amino acid metabolism and energy production. This compound interacts with various enzymes and cofactors, influencing metabolic flux and the levels of key metabolites. For instance, it has been shown to affect the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids . Additionally, this compound can modulate the activity of enzymes involved in the tricarboxylic acid cycle, impacting overall energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake and distribution within cells . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is often localized to specific cellular compartments, such as the cytoplasm and nucleus, where it can exert its effects on cellular processes. Targeting signals and post-translational modifications play a role in directing this compound to specific subcellular locations . For example, phosphorylation of this compound can enhance its nuclear localization, allowing it to interact with nuclear proteins and influence gene expression .

Propriétés

IUPAC Name |

3-(4-aminophenyl)-N-cyclopropylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-10-4-1-9(2-5-10)3-8-12(15)14-11-6-7-11/h1-2,4-5,11H,3,6-8,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQIJCPXBCHLEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CCC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363657 | |

| Record name | 3-(4-aminophenyl)-N-cyclopropylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698992-37-9 | |

| Record name | 4-Amino-N-cyclopropylbenzenepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698992-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-aminophenyl)-N-cyclopropylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide](/img/structure/B183568.png)

![3-Pyridinecarboxylic acid, 2-[(2,3-dihydro-1H-inden-5-yl)amino]-](/img/structure/B183575.png)